molecular formula C14H17N5 B4970229 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine CAS No. 34747-49-4

1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine

Cat. No.: B4970229
CAS No.: 34747-49-4
M. Wt: 255.32 g/mol
InChI Key: CVTHZPTYOUBYQM-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine is a heterocyclic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a benzyl group attached to a guanidine moiety, further connected to a dimethylpyrimidine ring. This compound is primarily used for research purposes and has shown promise in various biological and chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine typically involves the reaction of benzylamine with 4,6-dimethyl-2-aminopyrimidine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, often involving heating and the use of solvents such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing efficient purification techniques to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often exhibit different chemical and biological properties, making them valuable for further research .

Scientific Research Applications

1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases, including hypertension and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest significant potential in modulating biological processes .

Comparison with Similar Compounds

Similar Compounds

  • 1-Benzyl-4,5-diphenyl-3,4-dihydropyrimidine-2(1H)-thione
  • 6-(4,6-dimethylpyrimidin-2-ylamino)-2H-chromen-2-one
  • 6-(diethylamino)-5-isocyano-2-(2-oxo-2H-chromen-6-ylamino)pyrimidin-4(3H)-one

Uniqueness

1-Benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine stands out due to its unique combination of a benzyl group, a guanidine moiety, and a dimethylpyrimidine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its significance in scientific studies .

Properties

IUPAC Name

2-benzyl-1-(4,6-dimethylpyrimidin-2-yl)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5/c1-10-8-11(2)18-14(17-10)19-13(15)16-9-12-6-4-3-5-7-12/h3-8H,9H2,1-2H3,(H3,15,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTHZPTYOUBYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC(=NCC2=CC=CC=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00386710
Record name 1-benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34747-49-4
Record name 1-benzyl-3-(4,6-dimethylpyrimidin-2-yl)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00386710
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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